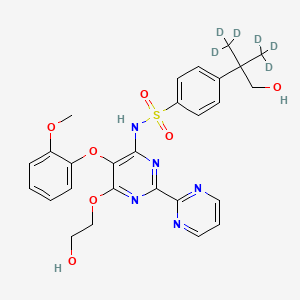

Hydroxy Bosentan-d6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-[1,1,1,3,3,3-hexadeuterio-2-(hydroxymethyl)propan-2-yl]-N-[6-(2-hydroxyethoxy)-5-(2-methoxyphenoxy)-2-pyrimidin-2-ylpyrimidin-4-yl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29N5O7S/c1-27(2,17-34)18-9-11-19(12-10-18)40(35,36)32-23-22(39-21-8-5-4-7-20(21)37-3)26(38-16-15-33)31-25(30-23)24-28-13-6-14-29-24/h4-14,33-34H,15-17H2,1-3H3,(H,30,31,32)/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAJQMBCLPZWTQJ-WFGJKAKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)C1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=NC(=N2)C3=NC=CC=N3)OCCO)OC4=CC=CC=C4OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(CO)(C1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=NC(=N2)C3=NC=CC=N3)OCCO)OC4=CC=CC=C4OC)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H29N5O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80857736 | |

| Record name | N-[6-(2-Hydroxyethoxy)-5-(2-methoxyphenoxy)[2,2'-bipyrimidin]-4-yl]-4-[1-hydroxy-2-(~2~H_3_)methyl(3,3,3-~2~H_3_)propan-2-yl]benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80857736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

573.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246817-57-1 | |

| Record name | ||

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1246817-57-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[6-(2-Hydroxyethoxy)-5-(2-methoxyphenoxy)[2,2'-bipyrimidin]-4-yl]-4-[1-hydroxy-2-(~2~H_3_)methyl(3,3,3-~2~H_3_)propan-2-yl]benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80857736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Hydroxy Bosentan-d6

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxy Bosentan-d6 is the deuterium-labeled analog of Hydroxy Bosentan, the primary active metabolite of Bosentan. Bosentan is a dual endothelin receptor antagonist used in the treatment of pulmonary artery hypertension. The introduction of six deuterium atoms into the dimethyl group of the hydroxyethyl side chain creates a stable, isotopically enriched version of the molecule. This makes this compound an invaluable tool in pharmacokinetic and metabolic studies, where it serves as an internal standard for the accurate quantification of Hydroxy Bosentan in biological matrices using mass spectrometry-based techniques such as LC-MS/MS. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, its metabolic context, and relevant experimental protocols.

Physical and Chemical Properties

While specific experimental data for some physical properties of this compound are not extensively published, the following table summarizes the available information. It is important to note that as a deuterated standard, its primary characterization lies in its molecular weight and isotopic purity, which are critical for its application in quantitative analysis.

| Property | Value | Source(s) |

| Chemical Name | 4-[2-Hydroxy-1,1-(dimethyl-d6)ethyl]-N-[6-(2-hydroxyethoxy)-5-(2-methoxyphenoxy)[2,2'-bipyrimidin]-4-yl]-benzenesulfonamide | [1] |

| Synonyms | Ro 48-5033-d6, Ro 48-8634-d6 | [1] |

| CAS Number | 1246817-57-1 | [1] |

| Molecular Formula | C₂₇H₂₃D₆N₅O₇S | [1] |

| Molecular Weight | 573.65 g/mol | [1] |

| Appearance | White to Off-White Solid | |

| Storage Conditions | 2-8°C Refrigerator | |

| Applications | Labeled analogue of the active metabolite of Bosentan, used as a vasodilator. Primarily used as an internal standard for quantitative analysis by NMR, GC-MS, or LC-MS. |

Note: Specific quantitative data for properties such as melting point, boiling point, and solubility in various solvents are not consistently reported in publicly available sources. These properties are generally characterized on a lot-specific basis by the manufacturer.

Metabolic Pathway of Bosentan

Hydroxy Bosentan is the major pharmacologically active metabolite of Bosentan. The metabolic conversion is primarily carried out by the cytochrome P450 enzymes in the liver, specifically CYP2C9 and CYP3A4. The hydroxylation occurs at the tertiary butyl group of Bosentan. The following diagram illustrates this key step in the metabolic pathway.

Caption: Metabolic conversion of Bosentan to Hydroxy Bosentan.

Experimental Protocols

The primary application of this compound is as an internal standard in bioanalytical methods. Below is a detailed workflow for the simultaneous quantification of Bosentan and its metabolite Hydroxy Bosentan in human plasma using solid-phase extraction and liquid chromatography-tandem mass spectrometry (SPE-LC-MS/MS).

Workflow for Quantification of Bosentan and Hydroxy Bosentan in Human Plasma

Caption: Experimental workflow for bioanalysis.

Detailed Methodologies

1. Sample Preparation: Solid-Phase Extraction (SPE)

-

Objective: To extract Bosentan, Hydroxy Bosentan, and the internal standard (this compound) from human plasma and remove interfering substances.

-

Procedure:

-

A 100 µL aliquot of human plasma is spiked with a known concentration of this compound.

-

The plasma sample is pre-treated (e.g., with an acid or buffer) to optimize protein binding and analyte recovery.

-

The pre-treated sample is loaded onto an SPE cartridge (e.g., a C18 or mixed-mode cation exchange cartridge).

-

The cartridge is washed with a series of solvents to remove plasma proteins and other endogenous components.

-

The analytes of interest are eluted from the cartridge using an appropriate organic solvent or solvent mixture.

-

The eluate is evaporated to dryness under a stream of nitrogen.

-

The residue is reconstituted in a mobile phase-compatible solvent for injection into the LC-MS/MS system.

-

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

-

Objective: To separate the analytes chromatographically and detect them with high sensitivity and selectivity using mass spectrometry.

-

Chromatographic Conditions:

-

Column: A reversed-phase C18 column is typically used to achieve separation based on hydrophobicity.

-

Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous solvent (e.g., water with formic acid) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: Optimized for the column dimensions to ensure efficient separation.

-

-

Mass Spectrometric Conditions:

-

Ionization: Electrospray ionization (ESI) in either positive or negative ion mode, depending on the analytes' properties.

-

Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for Bosentan, Hydroxy Bosentan, and this compound.

-

3. Data Analysis and Quantification

-

Objective: To determine the concentrations of Bosentan and Hydroxy Bosentan in the original plasma samples.

-

Procedure:

-

The peak areas of the MRM transitions for each analyte and the internal standard are integrated.

-

A calibration curve is constructed by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the known concentrations of the calibration standards.

-

The concentrations of Bosentan and Hydroxy Bosentan in the unknown samples are calculated from the calibration curve using the measured peak area ratios.

-

Conclusion

This compound is a critical reagent for researchers and drug development professionals working with Bosentan. Its well-defined chemical identity and isotopic purity make it an ideal internal standard for the precise and accurate quantification of its non-labeled counterpart in complex biological matrices. The understanding of its role in the metabolic pathway of Bosentan, coupled with robust analytical methods, enables detailed pharmacokinetic and toxicokinetic assessments, which are fundamental to the drug development and regulatory approval process. While some specific physical property data may be limited in public literature, its practical utility and performance as an internal standard are well-established within the scientific community.

References

An In-depth Technical Guide to Hydroxy Bosentan-d6 (CAS Number: 1246817-57-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Hydroxy Bosentan-d6, a deuterated analog of a primary active metabolite of Bosentan. This document is intended to serve as a core resource for professionals in research and drug development, offering detailed information on its properties, applications, and the relevant biological pathways of its parent compounds.

Introduction

This compound is the deuterium-labeled form of Hydroxy Bosentan (Ro 48-5033), which is a principal active metabolite of the dual endothelin receptor antagonist, Bosentan.[1] Due to its isotopic labeling, this compound is an invaluable tool in pharmacokinetic and bioanalytical studies, primarily serving as an internal standard for the accurate quantification of Hydroxy Bosentan and Bosentan in biological matrices.[2][3] Its use in methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) significantly improves the precision and accuracy of these sensitive assays.[2]

Physicochemical and Analytical Data

While a specific Certificate of Analysis for this product is not publicly available, the following tables summarize typical quantitative data and specifications compiled from various suppliers and scientific literature.

Table 1: General Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1246817-57-1 | [4] |

| Chemical Name | 4-[2-Hydroxy-1,1-(dimethyl-d6)ethyl]-N-[6-(2-hydroxyethoxy)-5-(2-methoxyphenoxy)[2,2'-bipyrimidin]-4-yl]-benzenesulfonamide | |

| Synonyms | Ro 48-5033-d6, Ro 48-8634-d6 | |

| Molecular Formula | C₂₇H₂₃D₆N₅O₇S | |

| Molecular Weight | 573.65 g/mol | |

| Appearance | Typically a solid | |

| Purity | ≥98% (typical) | |

| Storage | 2-8°C Refrigerator | |

| Shipping Conditions | Ambient |

Table 2: Application-Related Data

| Parameter | Description | Source(s) |

| Primary Application | Internal standard for quantitative analysis by NMR, GC-MS, or LC-MS. | |

| Unlabeled Analog | Hydroxy Bosentan (Ro 48-5033) | |

| Parent Drug | Bosentan (CAS: 147536-97-8) | |

| Biological Activity of Unlabeled Analog | Retains 10-20% of the pharmacological activity of Bosentan. |

Mechanism of Action of the Parent Compound: Bosentan

Bosentan, the parent drug of Hydroxy Bosentan, is a competitive antagonist of both endothelin-A (ETₐ) and endothelin-B (ET₈) receptors. Endothelin-1 (ET-1) is a potent vasoconstrictor peptide that plays a crucial role in the pathophysiology of pulmonary arterial hypertension (PAH). By blocking the binding of ET-1 to its receptors on vascular smooth muscle and endothelial cells, Bosentan mitigates the vasoconstrictive and proliferative effects of ET-1. This dual antagonism leads to vasodilation and a reduction in pulmonary vascular resistance.

Endothelin Receptor Signaling Pathway

The binding of ET-1 to its G-protein coupled receptors (GPCRs), ETₐ and ET₈, activates downstream signaling cascades. A key pathway involves the activation of phospholipase C (PLC) via the Gαq subunit, which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This cascade ultimately leads to smooth muscle contraction and cell proliferation. Bosentan competitively inhibits the initial step of this pathway by blocking ET-1 binding to its receptors.

Caption: Bosentan blocks the endothelin signaling pathway.

Metabolic Pathway of Bosentan

Bosentan is primarily metabolized in the liver by the cytochrome P450 enzymes, specifically CYP2C9 and CYP3A4. The metabolism of Bosentan results in the formation of three main metabolites. The hydroxylation of the tert-butyl group of Bosentan by these enzymes leads to the formation of Hydroxy Bosentan (Ro 48-5033), the unlabeled analog of this compound. This metabolite is pharmacologically active, contributing to about 10-20% of the overall effect of Bosentan.

Caption: Metabolic conversion of Bosentan to its metabolites.

Experimental Protocols

The primary application of this compound is as an internal standard in bioanalytical methods. Below is a representative experimental protocol for the simultaneous quantification of Bosentan and Hydroxy Bosentan in human plasma using solid-phase extraction (SPE) followed by LC-MS/MS. This protocol is based on methodologies described in the scientific literature.

Quantification of Bosentan and Hydroxy Bosentan in Human Plasma by SPE-LC-MS/MS

Objective: To accurately measure the concentrations of Bosentan and its active metabolite, Hydroxy Bosentan, in human plasma samples.

Materials:

-

Human plasma samples

-

Bosentan and Hydroxy Bosentan analytical standards

-

This compound (internal standard)

-

Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

-

Methanol, Acetonitrile (HPLC grade)

-

Formic acid

-

Deionized water

-

Appropriate LC-MS/MS system with a C18 column

Procedure:

-

Preparation of Standard and Quality Control (QC) Samples:

-

Prepare stock solutions of Bosentan, Hydroxy Bosentan, and this compound in a suitable organic solvent (e.g., methanol).

-

Spike blank human plasma with known concentrations of Bosentan and Hydroxy Bosentan to create calibration standards and QC samples.

-

-

Sample Pre-treatment:

-

Thaw plasma samples at room temperature.

-

To 100 µL of each plasma sample (standard, QC, or unknown), add a fixed amount of the this compound internal standard solution.

-

Vortex mix the samples briefly.

-

-

Solid-Phase Extraction (SPE):

-

Condition the SPE cartridges by passing methanol followed by deionized water.

-

Load the pre-treated plasma samples onto the conditioned SPE cartridges.

-

Wash the cartridges with a weak organic solvent to remove interfering substances.

-

Elute the analytes (Bosentan, Hydroxy Bosentan, and this compound) from the cartridges using an appropriate elution solvent (e.g., methanol or acetonitrile).

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted samples into the LC-MS/MS system.

-

Perform chromatographic separation on a C18 analytical column under isocratic or gradient elution conditions.

-

Detect and quantify the analytes using tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode. Monitor specific precursor-to-product ion transitions for Bosentan, Hydroxy Bosentan, and this compound.

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.

-

Determine the concentrations of Bosentan and Hydroxy Bosentan in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Caption: Workflow for bioanalysis using this compound.

Conclusion

This compound is a critical analytical tool for researchers and drug development professionals working with Bosentan and its metabolites. Its use as an internal standard in bioanalytical assays ensures the reliability and accuracy of pharmacokinetic and toxicokinetic studies. A thorough understanding of the parent compound's mechanism of action and metabolic pathways, as detailed in this guide, provides the necessary context for the effective application of this deuterated standard in a research setting.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Development of an SPE-LC-MS/MS method for simultaneous quantification of bosentan and its active metabolite hydroxybosentan in human plasma to support a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pharmaffiliates.com [pharmaffiliates.com]

The Metabolism of Bosentan to its Hydroxy Metabolite: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the metabolic conversion of bosentan to its primary active metabolite, hydroxy bosentan (Ro 48-5033). The document details the enzymatic pathways, quantitative kinetic parameters, and experimental protocols relevant to the study of this biotransformation.

Introduction

Bosentan is a dual endothelin receptor antagonist utilized in the management of pulmonary arterial hypertension. Its therapeutic efficacy and pharmacokinetic profile are significantly influenced by its hepatic metabolism. The primary metabolic pathway involves the hydroxylation of the tert-butyl group of the parent molecule, leading to the formation of hydroxy bosentan. This metabolite, while pharmacologically active, possesses approximately 20% of the parent drug's activity.[1][2] A thorough understanding of this metabolic process is crucial for drug development, clinical pharmacology, and the assessment of drug-drug interaction potential.

Metabolic Pathway of Bosentan

The hepatic metabolism of bosentan is a multi-step process primarily mediated by the cytochrome P450 (CYP) enzyme system.[3][4]

Phase I Metabolism

The initial and principal metabolic transformation of bosentan is its oxidation.

-

Hydroxylation: The most significant metabolic route is the hydroxylation of the tert-butyl moiety to form hydroxy bosentan (Ro 48-5033). This reaction is predominantly catalyzed by CYP2C9 and CYP3A4.[3]

-

O-demethylation: A secondary pathway involves the O-demethylation of the methoxy group, resulting in the formation of another metabolite, Ro 47-8634.

-

Sequential Metabolism: These primary metabolites can undergo further biotransformation. For instance, Ro 48-5033 can be O-demethylated to form Ro 64-1056, and Ro 47-8634 can be hydroxylated to the same metabolite.

Phase II Metabolism

While the Phase I metabolism of bosentan is well-documented, the specifics of its Phase II conjugation, such as glucuronidation by UDP-glucuronosyltransferases (UGTs), are not as extensively detailed in the available literature. However, it is known that the involvement of Phase II metabolism is a key factor for the enhanced biliary excretion of bosentan-related products.

Figure 1: Primary Phase I metabolic pathways of bosentan.

Quantitative Analysis of Bosentan Metabolism

The quantification of bosentan and hydroxy bosentan is essential for pharmacokinetic and metabolic studies. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the most common analytical technique employed for this purpose.

HPLC-MS/MS Method Parameters

The following table summarizes typical parameters for the bioanalysis of bosentan and hydroxy bosentan.

| Parameter | Bosentan | Hydroxy Bosentan | Reference |

| Column | Thermo Hypurity C18 (100mm x 4.6mm, 5µ) | Thermo Hypurity C18 (100mm x 4.6mm, 5µ) | |

| Mobile Phase | Isocratic | Isocratic | |

| Detection | Tandem Mass Spectrometry | Tandem Mass Spectrometry | |

| Linear Range (Human Plasma) | 0.4-1600 ng/mL | 0.2-250 ng/mL | |

| Lower Limit of Quantification (LLOQ) | 0.4 ng/mL | 0.2 ng/mL |

Experimental Protocols

In Vitro Metabolism of Bosentan using Human Liver Microsomes

This protocol outlines a general procedure for assessing the metabolic stability and metabolite formation of bosentan in a human liver microsome (HLM) incubation system.

Materials:

-

Bosentan

-

Pooled Human Liver Microsomes (HLM)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

100 mM Phosphate buffer (pH 7.4)

-

Acetonitrile (or other suitable organic solvent for reaction termination)

-

Internal standard for LC-MS/MS analysis

Procedure:

-

Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, HLM (typically at a final concentration of 0.5 mg protein/mL), and bosentan (at the desired concentration, e.g., 1 µM).

-

Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes) to allow the components to reach thermal equilibrium.

-

Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubation: Incubate the reaction mixture at 37°C with gentle agitation. Samples are typically collected at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

-

Termination of Reaction: Terminate the reaction at each time point by adding a volume of ice-cold acetonitrile (typically 2 volumes of the incubation mixture).

-

Sample Processing: Vortex the terminated samples and centrifuge to pellet the precipitated proteins.

-

Analysis: Transfer the supernatant to a clean tube or a 96-well plate for analysis by LC-MS/MS to determine the concentrations of bosentan and hydroxy bosentan.

Controls:

-

Negative Control: An incubation mixture without the NADPH regenerating system to assess non-enzymatic degradation.

-

Positive Control: A known substrate for CYP2C9 or CYP3A4 to ensure the metabolic activity of the microsomes.

Figure 2: Experimental workflow for in vitro metabolism of bosentan.

Metabolism Studies with Recombinant CYP Enzymes

To delineate the specific contribution of individual CYP isoforms, incubations can be performed with recombinant human CYP enzymes (e.g., expressed in baculovirus-infected insect cells).

Procedure:

The procedure is similar to that for HLM, with the following modifications:

-

Enzyme Source: Replace HLM with a specific recombinant CYP isoform (e.g., CYP2C9 or CYP3A4) and a source of NADPH-cytochrome P450 reductase.

-

Enzyme Concentration: The concentration of the recombinant enzyme should be optimized for the specific assay.

Enzyme Kinetics

The kinetics of the formation of hydroxy bosentan can be described by the Michaelis-Menten model, which relates the rate of reaction to the substrate concentration.

Kinetic Parameters

| Enzyme Variant | Km (µM) | Vmax (relative) | Intrinsic Clearance (Vmax/Km) (relative) | Reference |

| CYP2C91 (Wild-type) | - | 100% | 100% | |

| CYP2C92 | - | Reduced | Reduced | |

| CYP2C9*3 | - | Reduced | Reduced | |

| Other Variants | Variable | Variable | Variable |

Note: The table illustrates the impact of genetic polymorphisms on CYP2C9-mediated bosentan metabolism. Specific Km and Vmax values for the wild-type enzymes were not consistently reported across the reviewed literature. It has been noted that CYP3A4 and CYP2C9 contribute to approximately 60% and 40% of bosentan metabolism in hepatic microsomes, respectively.

Conclusion

The metabolism of bosentan to hydroxy bosentan is a critical determinant of its pharmacokinetic profile and is primarily governed by the activity of CYP2C9 and CYP3A4. This technical guide has provided an overview of the metabolic pathways, quantitative analytical methods, and experimental protocols for the investigation of this biotransformation. Further research to fully elucidate the kinetic parameters of the principal enzymes and the role of Phase II metabolism will contribute to a more complete understanding of bosentan's disposition and potential for drug interactions.

References

The Role of Cytochrome P450 in Bosentan Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bosentan, a dual endothelin receptor antagonist, is a cornerstone in the management of pulmonary arterial hypertension (PAH). Its therapeutic efficacy is intrinsically linked to its metabolic fate, which is predominantly governed by the cytochrome P450 (CYP) superfamily of enzymes. This technical guide provides an in-depth exploration of the role of cytochrome P450 in the metabolism of bosentan, offering valuable insights for researchers, scientists, and professionals involved in drug development. The intricate interplay between bosentan and CYP enzymes not only dictates its pharmacokinetic profile but also underlies its potential for drug-drug interactions, a critical consideration in clinical practice.

Cytochrome P450-Mediated Metabolism of Bosentan

Bosentan undergoes extensive hepatic metabolism, with the primary enzymes responsible being CYP3A4 and CYP2C9 .[1][2] These enzymes catalyze the transformation of bosentan into several metabolites, three of which have been prominently identified:

-

Ro 48-5033 (Hydroxy bosentan): This is the major metabolite and is formed through the hydroxylation of the t-butyl group of the parent molecule.[3] Importantly, Ro 48-5033 is the only pharmacologically active metabolite, contributing approximately 10% to 20% of the overall therapeutic effect of bosentan.[4]

-

Ro 47-8634 (Desmethyl bosentan): This metabolite is a product of O-demethylation of the phenolic methyl ester of bosentan.[3]

-

Ro 64-1056: This is a secondary metabolite resulting from both the hydroxylation and demethylation of bosentan.

The metabolic clearance of bosentan is a critical determinant of its systemic exposure and, consequently, its clinical effects.

Quantitative Data on Bosentan Metabolism

The following tables summarize key quantitative data related to the metabolism of bosentan by cytochrome P450 enzymes.

Table 1: Michaelis-Menten Kinetic Parameters for Bosentan Metabolite Formation in Human Liver Microsomes

| Metabolite | Forming Enzyme(s) | Km (µM) |

| Ro 48-5033 | CYP3A4, CYP2C9 | 65 |

| Ro 47-8634 | CYP3A4, CYP2C9 | 73 |

Km (Michaelis constant) represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). A lower Km value indicates a higher affinity of the enzyme for the substrate.

Table 2: Inhibition Constants (Ki) of Bosentan for Endothelin Receptors

| Receptor | Ki (nanomolar) |

| ETA | 4.1–43 |

| ETB | 38–730 |

Ki (inhibition constant) is a measure of the potency of an inhibitor. A lower Ki value indicates a more potent inhibitor. Note that these values are for the target receptors of bosentan, not for CYP enzymes.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the role of cytochrome P450 in bosentan metabolism.

Protocol 1: In Vitro Metabolism of Bosentan using Human Liver Microsomes

Objective: To determine the kinetic parameters (Km and Vmax) of bosentan metabolism by CYP enzymes in a human liver microsome model.

Materials:

-

Human liver microsomes (pooled)

-

Bosentan

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

Magnesium chloride (MgCl2)

-

Acetonitrile (for reaction termination)

-

Internal standard (for LC-MS/MS analysis)

-

LC-MS/MS system

Procedure:

-

Preparation of Incubation Mixtures: In microcentrifuge tubes, prepare incubation mixtures containing human liver microsomes (final protein concentration of 0.2-0.5 mg/mL), potassium phosphate buffer, and MgCl2.

-

Pre-incubation: Pre-incubate the mixtures at 37°C for 5 minutes.

-

Initiation of Reaction: Add varying concentrations of bosentan (e.g., 0.5 to 200 µM) to the pre-incubated mixtures.

-

Start of Metabolism: Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubation: Incubate the reaction mixtures at 37°C for a predetermined time (e.g., 15-60 minutes), ensuring the reaction is in the linear range.

-

Termination of Reaction: Stop the reaction by adding a cold solution of acetonitrile containing an appropriate internal standard.

-

Sample Preparation: Centrifuge the terminated reaction mixtures to precipitate proteins.

-

LC-MS/MS Analysis: Transfer the supernatant to autosampler vials and analyze the formation of bosentan metabolites using a validated LC-MS/MS method.

-

Data Analysis: Determine the initial velocity of metabolite formation at each bosentan concentration. Fit the data to the Michaelis-Menten equation to calculate the Km and Vmax values.

Protocol 2: CYP Inhibition Assay of Bosentan

Objective: To determine the inhibitory potential of bosentan on major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4).

Materials:

-

Human liver microsomes

-

Bosentan

-

Specific probe substrates for each CYP isoform (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, S-mephenytoin for CYP2C19, dextromethorphan for CYP2D6, midazolam for CYP3A4)

-

NADPH regenerating system

-

Potassium phosphate buffer

-

Acetonitrile

-

Internal standard

-

LC-MS/MS system

Procedure:

-

Preparation of Incubation Mixtures: Prepare incubation mixtures containing human liver microsomes, potassium phosphate buffer, and a specific CYP probe substrate at a concentration near its Km.

-

Addition of Inhibitor: Add varying concentrations of bosentan to the incubation mixtures. Include a control with no bosentan.

-

Pre-incubation: Pre-incubate the mixtures at 37°C for 5 minutes.

-

Initiation of Reaction: Start the reaction by adding the NADPH regenerating system.

-

Incubation: Incubate the mixtures at 37°C for a specific time.

-

Termination and Sample Preparation: Stop the reaction and prepare the samples for analysis as described in Protocol 1.

-

LC-MS/MS Analysis: Quantify the formation of the specific metabolite of the probe substrate.

-

Data Analysis: Calculate the percent inhibition of CYP activity at each bosentan concentration. Determine the IC50 value (the concentration of bosentan that causes 50% inhibition of the enzyme activity). If necessary, determine the Ki value using appropriate kinetic models.

Protocol 3: CYP Induction Study in Cultured Hepatocytes

Objective: To evaluate the potential of bosentan to induce the expression of CYP enzymes (e.g., CYP1A2, CYP2C9, and CYP3A4) in a cell-based model.

Materials:

-

Cryopreserved primary human hepatocytes or HepG2 cells

-

Cell culture medium and supplements

-

Bosentan

-

Positive control inducers (e.g., omeprazole for CYP1A2, rifampicin for CYP2C9 and CYP3A4)

-

Negative control (vehicle)

-

RNA isolation kit

-

qRT-PCR reagents and instrument

-

CYP activity assay kits or reagents (specific probe substrates and detection systems)

Procedure:

-

Cell Culture: Thaw and culture the hepatocytes according to the supplier's instructions.

-

Treatment: Treat the cultured cells with varying concentrations of bosentan, a positive control inducer, and a negative control for a specified period (e.g., 48-72 hours), with media changes as required.

-

Assessment of CYP Induction:

-

mRNA Expression Analysis: At the end of the treatment period, harvest the cells and isolate total RNA. Perform quantitative real-time PCR (qRT-PCR) to measure the relative mRNA expression levels of the target CYP genes.

-

Enzyme Activity Assay: Incubate the treated cells with specific CYP probe substrates and measure the formation of their respective metabolites to determine the enzymatic activity.

-

-

Data Analysis: Calculate the fold induction of CYP mRNA expression and enzyme activity relative to the vehicle control.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the metabolic pathway of bosentan and a typical experimental workflow for studying its metabolism.

References

- 1. Clinical drug-drug interactions of bosentan, a potent endothelial receptor antagonist, with various drugs: Physiological role of enzymes and transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Single- and multiple-dose pharmacokinetics of bosentan and its interaction with ketoconazole - PMC [pmc.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

The Gold Standard: A Technical Guide to Deuterium-Labeled Internal Standards in Drug Development

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug development, the precise and accurate quantification of drug candidates and their metabolites in complex biological matrices is paramount. The data generated from pharmacokinetic (PK) and toxicokinetic (TK) studies form the bedrock upon which critical decisions are made, from dose selection to safety assessments. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the analytical technique of choice for its high sensitivity and selectivity. However, the accuracy of LC-MS/MS data can be compromised by variability in sample preparation, matrix effects, and instrument drift. To mitigate these challenges, the use of a stable isotope-labeled internal standard (SIL-IS), particularly a deuterium-labeled internal standard, is recognized as the gold standard in bioanalysis.[1][2]

This technical guide provides an in-depth overview of the core principles, experimental protocols, and data supporting the use of deuterium-labeled internal standards in drug development.

The Core Principle: Isotope Dilution Mass Spectrometry

The use of deuterium-labeled internal standards is founded on the principle of isotope dilution mass spectrometry (IDMS).[3] A known quantity of the deuterated analog of the analyte is added to the sample at the earliest stage of preparation.[3] Because the deuterated standard is chemically and physically almost identical to the analyte, it experiences the same extraction inefficiencies, matrix effects (ion suppression or enhancement), and instrument variability throughout the analytical process.[3] The mass spectrometer distinguishes between the analyte and the heavier deuterated standard based on their different mass-to-charge ratios (m/z). By measuring the ratio of the peak area of the analyte to that of the internal standard, these sources of error are effectively normalized, leading to highly accurate and precise quantification.

Superior Performance: Deuterated Standards vs. Structural Analogs

The choice of an internal standard is a critical decision in bioanalytical method development. While structural analogs—molecules with similar but not identical structures to the analyte—are sometimes used, deuterium-labeled standards offer demonstrably superior performance. Structural analogs may have different extraction recoveries, chromatographic retention times, and ionization efficiencies, leading to a failure to accurately correct for analytical variability.

The following tables summarize the quantitative advantages of using deuterium-labeled internal standards over structural analogs.

Table 1: Comparative Performance of Internal Standards for the Quantification of Kahalalide F in Plasma

| Internal Standard Type | Accuracy (% Mean Bias) | Precision (% RSD) | Reference |

| Structural Analog | 96.8 | 8.6 | |

| Deuterated Standard | 100.3 | 7.6 |

This data illustrates a statistically significant improvement in both accuracy and precision when a deuterated internal standard is used.

Table 2: Comparative Performance of Internal Standards for the Quantification of Sirolimus in Whole Blood

| Internal Standard Type | Inter-patient Assay Imprecision (CV %) |

| Structural Analog (Desmethoxyrapamycin) | 7.6 - 9.7 |

| Deuterated Standard (Sirolimus-d3) | 2.7 - 5.7 |

The use of a deuterated internal standard resulted in consistently lower imprecision, highlighting enhanced robustness and reproducibility.

Synthesis of Deuterium-Labeled Internal Standards

The preparation of a suitable deuterated internal standard is a critical first step. The goal is to introduce deuterium atoms at a metabolically stable position within the molecule to prevent in-vivo exchange. A mass increase of at least 3 atomic mass units (amu) is generally recommended to avoid isotopic crosstalk with the analyte.

Common synthetic strategies for deuterium labeling include:

-

Catalytic Hydrogen-Deuterium (H/D) Exchange: This is an efficient method where hydrogen atoms on the target molecule or a late-stage intermediate are directly exchanged for deuterium. This can be catalyzed by acids, bases, or metals.

-

Reduction with Deuterium-Containing Reagents: Carbonyl groups, alkenes, and other functional groups can be reduced using deuterated reagents like sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (LiAlD₄) to introduce deuterium with high stereospecificity.

-

Dehalogenation with Deuterium: A halogenated precursor of the drug molecule can undergo dehalogenation in the presence of a deuterium source, such as deuterium gas (D₂) and a palladium catalyst.

-

Building Block Synthesis: Incorporating commercially available deuterated starting materials or building blocks into the total synthesis of the drug molecule.

Experimental Protocols

Detailed and robust experimental protocols are the foundation of reproducible bioanalytical science. The following sections provide methodologies for sample preparation and LC-MS/MS analysis.

Protocol 1: Sample Preparation using Protein Precipitation

This is a common and straightforward method for extracting drugs from biological fluids like plasma or serum.

Materials:

-

Human plasma samples

-

Deuterium-labeled Internal Standard (IS) stock solution

-

Acetonitrile (ACN), LC-MS grade, containing 0.1% formic acid

-

Microcentrifuge tubes or 96-well plates

-

Vortex mixer

-

Centrifuge

Methodology:

-

Thaw frozen plasma samples on ice.

-

Vortex the samples to ensure homogeneity.

-

Aliquot a specific volume (e.g., 100 µL) of each plasma sample, calibration standard, and quality control (QC) sample into a microcentrifuge tube.

-

Add a small volume (e.g., 10 µL) of the deuterated internal standard working solution to each tube.

-

Vortex briefly to mix.

-

Add a volume of cold acetonitrile (typically 3-4 times the plasma volume, e.g., 300 µL) to precipitate proteins.

-

Vortex vigorously for at least 30 seconds.

-

Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube or 96-well plate for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

This protocol is a representative example for the quantification of a small molecule drug and its deuterated internal standard.

Instrumentation:

-

UPLC/HPLC System (e.g., Waters ACQUITY, Agilent 1290)

-

Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+, Waters Xevo TQ-S)

-

LC Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm)

LC Conditions:

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramp up to a high percentage of Mobile Phase B to elute the analyte, and then return to initial conditions to re-equilibrate the column.

MS/MS Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode, depending on the analyte.

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions: Specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard need to be optimized. For example:

-

Analyte: m/z 350.2 → 180.1

-

Deuterated IS (d4): m/z 354.2 → 184.1

-

Data Presentation and Visualization

Clear visualization of workflows and logical relationships is essential for understanding the role and benefits of deuterium-labeled internal standards.

Regulatory Perspective

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established comprehensive guidelines for bioanalytical method validation. While not explicitly mandating their use, these guidelines strongly favor stable isotope-labeled internal standards whenever possible due to their ability to enhance data reliability and robustness. Assays employing deuterated internal standards are generally more robust, leading to higher throughput and lower rates of failed analytical runs.

Beyond Internal Standards: The Deuterium Isotope Effect in Drug Design

The utility of deuterium extends beyond its use as an internal standard. The substitution of hydrogen with deuterium strengthens the carbon-hydrogen bond. For drugs where the cleavage of a C-H bond is a rate-limiting step in metabolism, selective deuteration at that site can slow down the metabolic process. This phenomenon, known as the "kinetic isotope effect," can lead to:

-

Reduced clearance and a longer biological half-life.

-

Increased systemic exposure of the parent drug.

-

Altered metabolite profiles, potentially reducing the formation of toxic metabolites.

This strategy has been successfully employed to develop "deuterated drugs," which are new chemical entities with improved pharmacokinetic profiles.

Conclusion

Deuterium-labeled internal standards are indispensable tools in modern drug development. Their ability to mimic the analyte of interest throughout the bioanalytical process provides unparalleled correction for experimental variability, leading to highly accurate and precise data. This data integrity is crucial for making informed decisions throughout the drug development pipeline. By adhering to best practices in the synthesis, application, and validation of methods employing these standards, researchers can ensure the generation of robust and reliable data to support the development of safe and effective medicines.

References

An In-depth Technical Guide to the Storage and Stability of Hydroxy Bosentan-d6

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the recommended storage and stability conditions for Hydroxy Bosentan-d6, a deuterated active metabolite of Bosentan. The information presented herein is crucial for ensuring the integrity and accuracy of research and analytical applications involving this compound. The stability data is primarily extrapolated from studies on its non-deuterated parent compound, Bosentan, providing a robust framework for its handling and use.

Introduction

This compound is the deuterium-labeled form of Hydroxy Bosentan, the primary active metabolite of Bosentan. Bosentan is a dual endothelin receptor antagonist used in the treatment of pulmonary artery hypertension. The deuterated analog is a valuable tool in pharmacokinetic and metabolic studies, often used as an internal standard for quantitative analysis by mass spectrometry.[1][2] Given its critical role in research, maintaining its chemical and isotopic stability is paramount. While specific stability studies on this compound are not extensively published, general principles for handling isotopically labeled compounds and data from forced degradation studies of Bosentan offer significant insights.

Recommended Storage Conditions

Proper storage is essential to prevent degradation and maintain the integrity of this compound. The following conditions are recommended based on supplier information and general guidelines for stable isotope-labeled compounds.[3]

Table 1: Recommended Storage and Shipping Conditions for this compound

| Parameter | Recommended Condition | Rationale & Remarks |

| Storage Temperature | 2-8°C (Refrigerator) | Refrigeration minimizes the rate of potential chemical degradation. For long-term storage, -20°C may also be considered.[3] |

| Shipping Temperature | Ambient | Short-term exposure to ambient temperatures during shipping is generally acceptable. |

| Light Exposure | Protect from light | Store in amber vials or other light-resistant containers to prevent photolytic degradation.[3] |

| Humidity | Store in a dry place | Minimize exposure to moisture to prevent hydrolysis. Containers should be tightly sealed. |

| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen) | For long-term storage, particularly of solid material, an inert atmosphere can prevent oxidative degradation. |

Stability Profile

The chemical stability of this compound is expected to be similar to that of Bosentan. Forced degradation studies on Bosentan have been conducted under various stress conditions as per the International Council for Harmonisation (ICH) guidelines. These studies provide a strong indication of the potential degradation pathways for this compound.

Table 2: Summary of Forced Degradation Studies on Bosentan

| Stress Condition | Reagents and Duration | Observation |

| Acidic Hydrolysis | 1 N HCl, refluxed for 4 hours at 60°C | Significant degradation observed. |

| Alkaline Hydrolysis | 0.1 M NaOH, refluxed for 2 hours | Significant degradation observed. |

| Oxidative Stress | 3% H₂O₂, 30 minutes at 70°C | Unstable; significant degradation. |

| Thermal Stress | Heated at 70°C for 30 minutes | Stable. |

| Photolytic Stress | Exposed to UV light (365 nm) for 4 hours | Stable. |

Based on these findings, this compound is likely susceptible to degradation in acidic, alkaline, and oxidative environments. Care should be taken to avoid these conditions during sample preparation and analysis.

Experimental Protocols

The following is a generalized experimental protocol for conducting a forced degradation study on this compound, adapted from methodologies used for Bosentan.

Objective

To assess the stability of this compound under various stress conditions and identify potential degradation products.

Materials and Methods

-

Test Substance: this compound

-

Reagents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂), HPLC-grade water, Methanol, Acetonitrile.

-

Instrumentation: High-Performance Liquid Chromatography (HPLC) with a UV or Mass Spectrometry (MS) detector.

Procedure

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

-

Acidic Degradation: To an aliquot of the stock solution, add an equal volume of 1 N HCl. Reflux the mixture at 60°C for 4 hours. Cool, neutralize with 1 N NaOH, and dilute with the mobile phase to a suitable concentration for analysis.

-

Alkaline Degradation: To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH. Reflux the mixture for 2 hours. Cool, neutralize with 0.1 M HCl, and dilute with the mobile phase.

-

Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. Keep the mixture at 70°C for 30 minutes. Cool and dilute with the mobile phase.

-

Thermal Degradation: Heat an aliquot of the stock solution at 70°C for 30 minutes. Cool and dilute with the mobile phase.

-

Photolytic Degradation: Expose an aliquot of the stock solution to UV light (e.g., 365 nm) in a photostability chamber for 4 hours. Dilute with the mobile phase.

-

Control Sample: Dilute an aliquot of the stock solution with the mobile phase without subjecting it to any stress conditions.

-

Analysis: Analyze all samples by a validated stability-indicating HPLC method.

Visualizations

The following diagrams illustrate key conceptual frameworks relevant to the handling and analysis of this compound.

Caption: Key factors influencing the storage and stability of this compound.

Caption: Experimental workflow for a forced degradation study of this compound.

References

Commercial Sourcing and Technical Guide for Bosentan and its Metabolites

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the commercial sources, analytical methodologies, and biological pathways related to the dual endothelin receptor antagonist, Bosentan, and its primary metabolites. This document is intended to serve as a valuable resource for researchers and professionals involved in drug development and analysis.

Commercial Availability of Bosentan and its Metabolites

The acquisition of high-purity reference standards for Bosentan and its metabolites is crucial for accurate analytical method development and validation. The following tables summarize the key chemical properties and a non-exhaustive list of commercial suppliers for these compounds. It is recommended to contact the suppliers directly for the most up-to-date information on availability, purity, and pricing.

Table 1: Physicochemical Properties of Bosentan and its Metabolites

| Compound Name | Alternate Names | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| Bosentan | Ro 47-0203, Tracleer | C₂₇H₂₉N₅O₆S | 551.61 | 147536-97-8 |

| Ro 48-5033 | Hydroxy Bosentan | C₂₇H₂₉N₅O₇S | 567.61 | 253688-60-7 |

| Ro 47-8634 | Desmethyl Bosentan | C₂₆H₂₇N₅O₆S | 537.59 | 253688-61-8 |

| Ro 64-1056 | Hydroxy Desmethyl Bosentan | C₂₆H₂₇N₅O₇S | 553.59 | 253688-62-9 |

Table 2: Commercial Suppliers of Bosentan and its Metabolites

| Compound | Supplier | Purity | Notes |

| Bosentan | Santa Cruz Biotechnology | ≥98% | |

| MedchemExpress | ≥98% | ||

| Tocris Bioscience | ≥98% (HPLC) | ||

| Cayman Chemical | ≥98% | Also known as Ro 47-0203. | |

| LGC Standards | Reference Standard | Available as Bosentan Monohydrate. | |

| USP | Reference Standard | ||

| Manus Aktteva Biopharma | API Grade | ||

| Niksan Pharmaceutical | >99% | ||

| Ro 48-5033 (Hydroxy Bosentan) | Cayman Chemical | ≥98% | |

| MedchemExpress | ≥98% | ||

| DC Chemicals | Not specified | Primary metabolite. | |

| Ro 47-8634 (Desmethyl Bosentan) | MedchemExpress | ≥98% | Active metabolite. |

| Ro 64-1056 (Hydroxy Desmethyl Bosentan) | MedchemExpress | ≥98% | |

| Santa Cruz Biotechnology | Not specified |

Biological Pathways

Mechanism of Action: Endothelin Receptor Antagonism

Bosentan is a competitive antagonist of endothelin-1 (ET-1) at both the endothelin-A (ETₐ) and endothelin-B (ETₑ) receptors.[1] In pathological conditions such as pulmonary arterial hypertension (PAH), elevated levels of the potent vasoconstrictor ET-1 contribute to increased vascular resistance.[2] Bosentan blocks the binding of ET-1 to its receptors, thereby inhibiting downstream signaling pathways that lead to vasoconstriction and cell proliferation.[1]

Metabolic Pathway of Bosentan

Bosentan is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2C9 and CYP3A4.[3][4] This process leads to the formation of three main metabolites. The primary active metabolite, Ro 48-5033 (Hydroxy Bosentan), is formed through hydroxylation of the tert-butyl group. Oxidative demethylation of the methoxy group results in the formation of Ro 47-8634 (Desmethyl Bosentan). The third metabolite, Ro 64-1056 (Hydroxy Desmethyl Bosentan), is a secondary metabolite formed from both Ro 48-5033 and Ro 47-8634.

Analytical Methodology

The simultaneous quantification of Bosentan and its metabolites in biological matrices is essential for pharmacokinetic and drug metabolism studies. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most common and robust analytical technique for this purpose.

Experimental Workflow

A typical bioanalytical workflow for the quantification of Bosentan and its metabolites from plasma samples involves several key steps, from sample collection to data analysis.

Detailed Experimental Protocol: LC-MS/MS Quantification in Human Plasma

This section provides a representative experimental protocol for the simultaneous determination of Bosentan and its active metabolite, Hydroxybosentan, in human plasma. This method can be adapted for the other metabolites as well.

1. Sample Preparation: Solid-Phase Extraction (SPE)

-

Materials: 100 µL human plasma, deuterated internal standards (Bosentan-d4 and Hydroxybosentan-d4), solid-phase extraction cartridges.

-

Procedure:

-

To 100 µL of human plasma, add the internal standard solution.

-

Vortex the mixture.

-

Load the sample onto a pre-conditioned SPE cartridge.

-

Wash the cartridge to remove interferences.

-

Elute the analytes with an appropriate organic solvent.

-

Evaporate the eluate to dryness and reconstitute in the mobile phase.

-

2. Liquid Chromatography (LC) Conditions

-

Column: A C18 reversed-phase column (e.g., Thermo Hypurity C18, 100 mm × 4.6 mm, 5 µm) is suitable for separation.

-

Mobile Phase: An isocratic or gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: Typically in the range of 0.5-1.0 mL/min.

-

Column Temperature: Maintained at a constant temperature (e.g., 40 °C) to ensure reproducible retention times.

-

Injection Volume: A small volume (e.g., 5-10 µL) of the reconstituted sample is injected.

3. Mass Spectrometry (MS) Conditions

-

Ionization: Electrospray ionization (ESI) in either positive or negative mode, depending on the analytes' properties.

-

Detection: Multiple Reaction Monitoring (MRM) is used for selective and sensitive quantification. This involves monitoring specific precursor-to-product ion transitions for each analyte and internal standard.

-

MRM Transitions (Example):

-

Bosentan: m/z 552.2 → 202.1

-

Hydroxybosentan: m/z 568.2 → 202.1

-

(Note: Optimal transitions should be determined empirically on the specific instrument used).

-

4. Calibration and Quantification

-

A calibration curve is constructed by analyzing plasma samples spiked with known concentrations of the analytes and a constant concentration of the internal standard.

-

The concentration of the analytes in the unknown samples is determined by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.

-

The method should be validated according to regulatory guidelines for accuracy, precision, linearity, selectivity, and stability.

References

- 1. Bosentan - Wikipedia [en.wikipedia.org]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. Association of CYP2C9*2 with Bosentan-Induced Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Clinical drug-drug interactions of bosentan, a potent endothelial receptor antagonist, with various drugs: Physiological role of enzymes and transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of Bosentan and Hydroxy Bosentan in Human Plasma by LC-MS/MS Using Hydroxy Bosentan-d6 as an Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a highly sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of bosentan and its active metabolite, hydroxy bosentan, in human plasma. The method utilizes Hydroxy Bosentan-d6 as a stable isotope-labeled internal standard (IS) to ensure accuracy and precision. Sample preparation is performed using solid-phase extraction (SPE), followed by chromatographic separation on a C18 reversed-phase column. This robust and reliable method is suitable for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring.

Introduction

Bosentan is a dual endothelin receptor antagonist used in the treatment of pulmonary arterial hypertension. It is metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2C9 and CYP3A4, to form several metabolites.[1] The major active metabolite is hydroxy bosentan (Ro 48-5033), which contributes to the overall pharmacological effect.[1] Accurate quantification of both the parent drug and its active metabolite is crucial for understanding its pharmacokinetic profile and ensuring therapeutic efficacy.

Stable isotope-labeled internal standards are the gold standard for quantitative LC-MS/MS analysis as they closely mimic the analyte's behavior during sample preparation and ionization, correcting for matrix effects and variability.[2] this compound is a deuterated analog of the primary metabolite and serves as an ideal internal standard for the quantification of hydroxy bosentan.[2] This document provides a detailed protocol for the sample preparation, chromatographic separation, and mass spectrometric detection of bosentan and hydroxy bosentan.

Metabolic Pathway of Bosentan

Bosentan undergoes hepatic metabolism to form three primary metabolites. The hydroxylation of the tert-butyl group, mediated by CYP2C9 and CYP3A4, results in the formation of the pharmacologically active metabolite, Hydroxy Bosentan (Ro 48-5033).

Experimental Protocols

Required Materials

-

Analytes: Bosentan, Hydroxy Bosentan

-

Internal Standard: this compound

-

Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic acid (LC-MS grade), Water (LC-MS grade)

-

Solid-Phase Extraction: Oasis HLB 1 cc (30 mg) cartridges

-

LC Column: Thermo Hypurity C18 (100 mm × 4.6 mm, 5 µm) or equivalent

-

Instrumentation: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source coupled to a high-performance liquid chromatography (HPLC) system.

Standard and Quality Control (QC) Sample Preparation

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of bosentan, hydroxy bosentan, and this compound in methanol.

-

Working Solutions: Prepare intermediate and spiking solutions by serially diluting the stock solutions with a 50:50 mixture of acetonitrile and water.

-

Calibration Standards and QCs: Spike appropriate volumes of the working solutions into blank human plasma to prepare calibration standards and quality control samples at various concentration levels.

Sample Preparation: Solid-Phase Extraction (SPE)

-

To 100 µL of plasma sample, calibration standard, or QC, add the internal standard solution.

-

Pre-treat the sample as required (e.g., acidification with formic acid).

-

Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the pre-treated plasma sample onto the SPE cartridge.

-

Wash the cartridge with 1 mL of 5% methanol in water.

-

Elute the analytes with 1 mL of methanol or acetonitrile.

-

Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.

-

Reconstitute the dried residue in the mobile phase for injection into the LC-MS/MS system.

LC-MS/MS Conditions

Liquid Chromatography:

-

Column: Thermo Hypurity C18 (100 mm × 4.6 mm, 5 µm)

-

Mobile Phase: An isocratic mixture of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). A typical starting point is a 50:50 (v/v) mixture.

-

Flow Rate: 0.7 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: Ambient or controlled (e.g., 40°C)

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI), Positive or Negative mode (optimization required).

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

Bosentan: m/z 552.0 → 202.1 (Positive Ion Mode)

-

Hydroxy Bosentan: The precursor ion will be at m/z 568.0 [M+H]+ in positive mode or m/z 566.0 [M-H]- in negative mode. The product ion needs to be determined by infusing a standard solution into the mass spectrometer.

-

This compound: The precursor ion will be at m/z 574.0 [M+H]+ in positive mode or m/z 572.0 [M-H]- in negative mode. The product ion will likely be the same as for the non-deuterated form or shifted by the deuterium labeling pattern. This needs to be confirmed experimentally.

-

Note: The optimal MS parameters, including declustering potential, collision energy, and cell exit potential, should be determined for each analyte and internal standard on the specific instrument used.

Method Validation Data

The following tables summarize the performance characteristics of a validated method for the quantification of bosentan and hydroxy bosentan in human plasma.[3]

Table 1: Linearity and Range

| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |

| Bosentan | 0.4 - 1600 | > 0.99 |

| Hydroxy Bosentan | 0.2 - 250 | > 0.99 |

Table 2: Precision and Accuracy

| Analyte | QC Level | Concentration (ng/mL) | Intra-batch Precision (%CV) | Inter-batch Precision (%CV) | Accuracy (%) |

| Bosentan | LLOQ | 0.4 | ≤ 4.0 | ≤ 4.0 | 95.0 - 105.0 |

| Low | 1.2 | ≤ 4.0 | ≤ 4.0 | 95.0 - 105.0 | |

| Medium | 800 | ≤ 4.0 | ≤ 4.0 | 95.0 - 105.0 | |

| High | 1200 | ≤ 4.0 | ≤ 4.0 | 95.0 - 105.0 | |

| Hydroxy Bosentan | LLOQ | 0.2 | ≤ 4.0 | ≤ 4.0 | 95.0 - 105.0 |

| Low | 0.6 | ≤ 4.0 | ≤ 4.0 | 95.0 - 105.0 | |

| Medium | 125 | ≤ 4.0 | ≤ 4.0 | 95.0 - 105.0 | |

| High | 200 | ≤ 4.0 | ≤ 4.0 | 95.0 - 105.0 |

Table 3: Recovery

| Analyte | Low QC (ng/mL) | Medium QC (ng/mL) | High QC (ng/mL) | Mean Recovery (%) |

| Bosentan | 1.2 | 800 | 1200 | > 94 |

| Hydroxy Bosentan | 0.6 | 125 | 200 | > 94 |

| This compound | - | 50 | - | > 94 |

Conclusion

The described LC-MS/MS method provides a reliable and sensitive approach for the simultaneous quantification of bosentan and its active metabolite, hydroxy bosentan, in human plasma. The use of this compound as an internal standard ensures high accuracy and precision, making this method well-suited for demanding bioanalytical applications in drug development and clinical research. The solid-phase extraction protocol offers efficient sample clean-up and high analyte recovery.

References

- 1. Development of an SPE-LC-MS/MS method for simultaneous quantification of bosentan and its active metabolite hydroxybosentan in human plasma to support a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. WO2010061210A1 - Hplc method for the analysis of bosentan and related substances and use of these substances as reference standards and markers - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

Application Notes and Protocols for the Quantitative Analysis of Bosentan using Hydroxy Bosentan-d6 as an Internal Standard

Introduction

Bosentan is a dual endothelin receptor antagonist utilized in the treatment of pulmonary artery hypertension. Accurate quantification of Bosentan in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. This document outlines a detailed protocol for the quantitative analysis of Bosentan in human plasma using a highly sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. Hydroxy Bosentan-d6, a stable isotope-labeled analog of a major metabolite, is employed as the internal standard (IS) to ensure accuracy and precision by correcting for matrix effects and variations during sample processing.[1][2][3]

Principle

The method involves the extraction of Bosentan and the internal standard, this compound, from human plasma via solid-phase extraction (SPE). The extracted samples are then analyzed by reverse-phase high-performance liquid chromatography (HPLC) coupled with a tandem mass spectrometer (MS/MS) operating in the multiple reaction monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of Bosentan to that of the internal standard with a calibration curve.

Experimental Protocols

1. Materials and Reagents

-

Bosentan reference standard

-

This compound (Internal Standard)

-

HPLC-grade methanol

-

HPLC-grade acetonitrile

-

Formic acid

-

Ammonium acetate

-

Ultrapure water

-

Human plasma (with anticoagulant, e.g., K2-EDTA)

-

Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

2. Standard Solutions Preparation

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Bosentan and this compound in methanol to prepare individual primary stock solutions.

-

Working Standard Solutions: Prepare serial dilutions of the Bosentan primary stock solution with a 50:50 methanol:water mixture to create working standard solutions for calibration curve and quality control (QC) samples.

-

Internal Standard Working Solution (500 ng/mL): Dilute the this compound primary stock solution with methanol to obtain a final concentration of 500 ng/mL.

3. Sample Preparation (Solid-Phase Extraction)

-

Plasma Sample Thawing: Thaw frozen plasma samples at room temperature.

-

Spiking:

-

For calibration standards, spike 100 µL of blank human plasma with the appropriate Bosentan working standard solutions.

-

For QC samples, spike 100 µL of blank human plasma with low, medium, and high concentration QC working standards.

-

For unknown samples, use 100 µL of the subject plasma.

-

-

Internal Standard Addition: Add a specified volume of the this compound working solution to all samples (except blank matrix samples).

-

SPE Cartridge Conditioning: Condition the SPE cartridges with methanol followed by ultrapure water.

-

Sample Loading: Load the plasma samples onto the conditioned SPE cartridges.

-

Washing: Wash the cartridges with a low organic content solvent to remove interferences.

-

Elution: Elute Bosentan and this compound from the cartridges using an appropriate volume of methanol.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

4. LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatography System: A high-performance liquid chromatography system capable of delivering a stable and reproducible gradient.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Table 1: Chromatographic Conditions

| Parameter | Condition |

| Column | Thermo Hypurity C18 (100 mm × 4.6 mm, 5 µ)[4][5] |

| Mobile Phase | Acetonitrile and 10 mM Ammonium Acetate Buffer (pH 4.5) in a gradient or isocratic mode. |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | Ambient or controlled at 40°C |

| Run Time | Approximately 5-7 minutes |

Table 2: Mass Spectrometric Conditions

| Parameter | Bosentan | This compound (IS) |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | Positive Electrospray Ionization (ESI+) |

| MRM Transition (m/z) | 552.0 → 202.1 | Specific to the deuterated standard |

| Dwell Time | 200 ms | 200 ms |

| Collision Energy (CE) | Optimized for the specific instrument | Optimized for the specific instrument |

| Declustering Potential (DP) | Optimized for the specific instrument | Optimized for the specific instrument |

Data Presentation

Table 3: Calibration Curve for Bosentan Quantification

| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |

| 0.4 | To be determined experimentally |

| 1.0 | To be determined experimentally |

| 10 | To be determined experimentally |

| 50 | To be determined experimentally |

| 200 | To be determined experimentally |

| 800 | To be determined experimentally |

| 1600 | To be determined experimentally |

| Linear Range | 0.4 - 1600 ng/mL |

| Correlation Coefficient (r²) | > 0.99 |

Table 4: Accuracy and Precision of Quality Control Samples

| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| Low QC | 1.2 | ≤ 4.0% | 95-105% | ≤ 4.0% | 95-105% |

| Mid QC | 800 | ≤ 4.0% | 95-105% | ≤ 4.0% | 95-105% |

| High QC | 1200 | ≤ 4.0% | 95-105% | ≤ 4.0% | 95-105% |

Visualizations

Caption: Workflow for Bosentan quantification.

Signaling Pathways

The analysis of Bosentan does not involve signaling pathways in the context of this analytical method. The focus is on the accurate measurement of the drug concentration in a biological matrix.

Method Validation

The bioanalytical method should be fully validated according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters include:

-

Selectivity and Specificity: Ensuring no interference from endogenous plasma components at the retention times of Bosentan and the internal standard.

-

Linearity: Establishing a linear relationship between the peak area ratio and the concentration of Bosentan over a defined range.

-

Accuracy and Precision: Determining the closeness of the measured values to the nominal values and the reproducibility of the measurements.

-

Recovery: Assessing the efficiency of the extraction procedure. The mean relative recovery for both the analyte and IS should be consistent and reproducible.

-

Matrix Effect: Evaluating the suppression or enhancement of ionization by co-eluting matrix components.

-

Stability: Assessing the stability of Bosentan in plasma under various conditions (e.g., freeze-thaw cycles, short-term benchtop, and long-term storage).

The described LC-MS/MS method provides a robust and reliable approach for the quantitative determination of Bosentan in human plasma. The use of this compound as an internal standard ensures high accuracy and precision, making this method suitable for a wide range of clinical and research applications.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. Development of an SPE-LC-MS/MS method for simultaneous quantification of bosentan and its active metabolite hydroxybosentan in human plasma to support a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for a Pharmacokinetic Study of Bosentan in Human Plasma

Audience: Researchers, scientists, and drug development professionals.

This document provides a detailed protocol for conducting a pharmacokinetic (PK) study of Bosentan in human plasma. The protocol encompasses study design considerations, blood sample collection, sample preparation, and bioanalytical quantification using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Study Design and Ethical Considerations

A typical pharmacokinetic study of Bosentan involves administering the drug to subjects and collecting blood samples at various time points to determine the drug's concentration profile over time.

1.1. Study Population: The study can be conducted in healthy volunteers or in specific patient populations, such as those with pulmonary arterial hypertension.[1][2][3] The demographics of the study population, including age, sex, and ethnicity, should be well-defined as they can influence pharmacokinetic parameters.[4][5]

1.2. Dosing Regimen: Bosentan can be administered as a single dose or as multiple doses. For example, a single oral dose of 62.5 mg or 125 mg is common. In multiple-dose studies, a regimen such as 62.5 mg twice daily may be used.

1.3. Ethical Approval: The study protocol must be approved by an Institutional Review Board (IRB) or an independent ethics committee. All participants must provide written informed consent before any study-related procedures are performed.

1.4. Blood Sampling: Blood samples are collected at predetermined time points to capture the absorption, distribution, metabolism, and excretion phases of the drug. A typical sampling schedule after a single oral dose might be: pre-dose (0 h), and at 0.5, 1, 3, 5, 7.5, 8, and 12 hours post-dose. Blood is collected in tubes containing an anticoagulant, such as EDTA. Plasma is then separated by centrifugation and stored frozen (e.g., at -20°C or -80°C) until analysis.

Bioanalytical Method: Quantification of Bosentan in Human Plasma

A sensitive and selective bioanalytical method is crucial for the accurate quantification of Bosentan in plasma. LC-MS/MS is the most common and reliable technique for this purpose.

2.1. Sample Preparation: The goal of sample preparation is to extract Bosentan from the complex plasma matrix and remove potential interferences. Common techniques include:

-

Solid-Phase Extraction (SPE): This is a highly effective method for cleaning up the sample.

-

Protein Precipitation (PP): A simpler and faster method where a solvent like methanol is added to precipitate plasma proteins.

-

Liquid-Liquid Extraction (LLE): This technique involves extracting the drug into an immiscible organic solvent.

An internal standard (IS), such as a deuterated analog of Bosentan or another suitable compound like Losartan, should be added to the plasma samples before extraction to correct for variability during sample processing and analysis.

2.2. Chromatographic and Mass Spectrometric Conditions: The following table summarizes typical LC-MS/MS parameters for Bosentan analysis.

| Parameter | Typical Conditions |

| Chromatography | |

| Column | C18 analytical column (e.g., Thermo Hypurity C18, 100 mm × 4.6 mm, 5 µm) |

| Mobile Phase | A mixture of an aqueous component (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol) |

| Flow Rate | Isocratic or gradient elution at a flow rate of around 0.2 to 1 mL/min |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI) in positive or negative ion mode. |

| Detection | Multiple Reaction Monitoring (MRM) |